![molecular formula C19H21N3O2S2 B2744510 N-benzyl-N-ethyl-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1252817-14-3](/img/structure/B2744510.png)
N-benzyl-N-ethyl-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
The compound is a thieno[3,2-d]pyrimidin derivative, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a thieno[3,2-d]pyrimidin ring, which is a bicyclic structure containing a thiophene ring fused with a pyrimidine ring. It also has an acetamide group attached to the pyrimidine ring .Scientific Research Applications
Antimicrobial Activity
Thieno[3,2-d]pyrimidin derivatives have been recognized for their antimicrobial properties . The sulfur and nitrogen heteroatoms in the thiazole ring can interact with bacterial enzymes and inhibit their function, leading to potential applications in developing new antimicrobial agents .
Antitumor and Anticancer Research
Compounds with thieno[3,2-d]pyrimidin structures have shown promise in antitumor and anticancer research . Their ability to interfere with DNA replication and cell division makes them candidates for chemotherapy drug development .
Anti-inflammatory Applications
The anti-inflammatory potential of thieno[3,2-d]pyrimidin compounds is due to their ability to modulate inflammatory pathways. They can be used to study the inhibition of pro-inflammatory cytokines and enzymes like COX-2 .
Antiviral Research
These compounds have been explored for their antiviral activities , particularly against RNA viruses. Their interaction with viral enzymes can help in the design of drugs targeting viral replication processes .
Antidiabetic Activity
Research has indicated that thieno[3,2-d]pyrimidin derivatives can be effective in antidiabetic therapy . They may work by influencing insulin release or by improving insulin sensitivity .
Neuroprotective Effects
The neuroprotective effects of thieno[3,2-d]pyrimidin compounds are being studied for their potential in treating neurodegenerative diseases. They may protect neurons by reducing oxidative stress or by modulating neurotransmitter systems .
Cardiovascular Research
These compounds are also being investigated for their role in cardiovascular research . They may have applications in preventing or treating conditions like hypertension and atherosclerosis by affecting vascular smooth muscle cells .
Agricultural Chemistry
In agricultural chemistry, thieno[3,2-d]pyrimidin derivatives could be used to develop new pesticides or herbicides . Their molecular structure allows for interaction with specific enzymes or receptors in pests and weeds .
Mechanism of Action
The biological activity of this compound would depend on its interactions with biological targets. Thieno[3,2-d]pyrimidin derivatives have been reported to exhibit various biological activities, but the specific mechanism of action would depend on the exact structure of the compound and its target .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-N-ethyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-3-21(12-14-8-6-5-7-9-14)16(23)13-26-19-20-15-10-11-25-17(15)18(24)22(19)4-2/h5-11H,3-4,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECJOGRVPFKFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(CC)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-ethyl-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide |
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